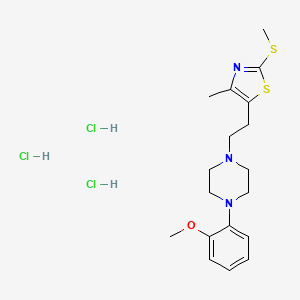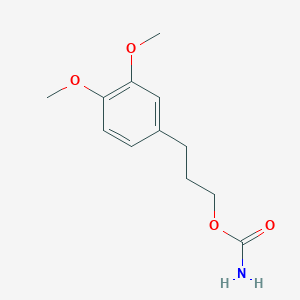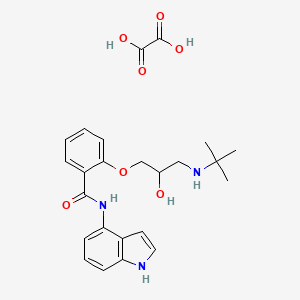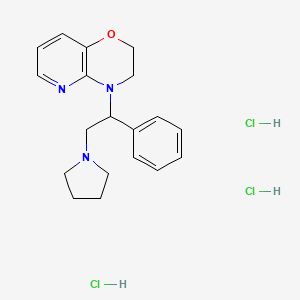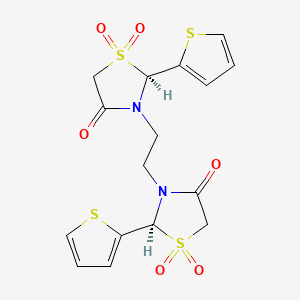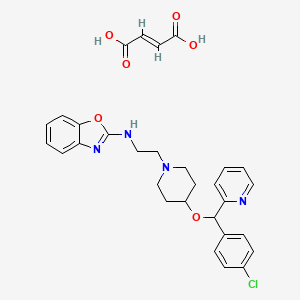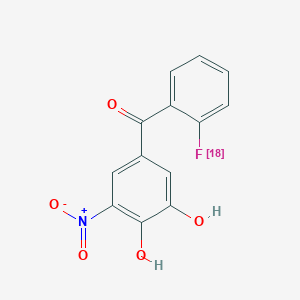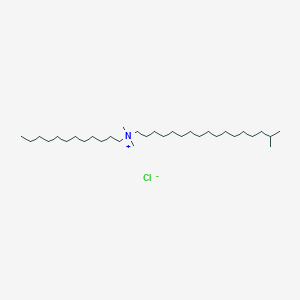
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- is a complex organic compound with a unique structure that combines a pyrido[3,2-a]carbazole core with morpholinyl and phenylmethyl substituents. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
The synthesis of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- typically involves multi-step organic reactions. The synthetic route often starts with the construction of the pyrido[3,2-a]carbazole core, followed by the introduction of the morpholinyl and phenylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimized reaction conditions and scalable processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. The major products formed from these reactions depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
11H-Pyrido(3,2-a)carbazole, 3-(4-morpholinyl)-11-(phenylmethyl)- can be compared with other similar compounds, such as:
Pyrido[3,2-a]carbazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and activities.
Morpholinyl-substituted compounds: These compounds contain the morpholinyl group and may exhibit similar biological activities.
Phenylmethyl-substituted compounds: These compounds have the phenylmethyl group and may have comparable chemical reactivity
Eigenschaften
CAS-Nummer |
127040-54-4 |
|---|---|
Molekularformel |
C26H23N3O |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
4-(11-benzylpyrido[3,2-a]carbazol-3-yl)morpholine |
InChI |
InChI=1S/C26H23N3O/c1-2-6-19(7-3-1)18-29-24-9-5-4-8-20(24)21-10-12-23-22(26(21)29)11-13-25(27-23)28-14-16-30-17-15-28/h1-13H,14-18H2 |
InChI-Schlüssel |
WLEOETLYZGPHTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=NC3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5N4CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


